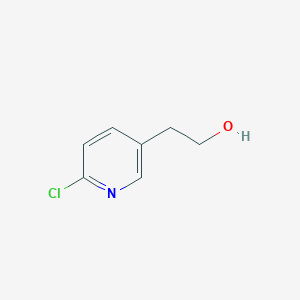

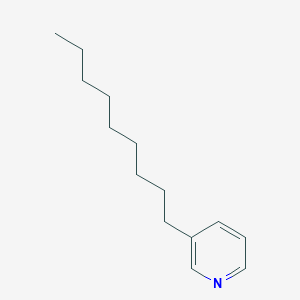

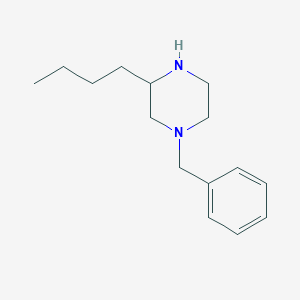

![molecular formula C6H6N4 B173388 イミダゾ[1,2-a]ピラジン-3-アミン CAS No. 19943-95-4](/img/structure/B173388.png)

イミダゾ[1,2-a]ピラジン-3-アミン

概要

説明

Imidazo[1,2-a]pyrazin-3-amine is a versatile scaffold in organic synthesis and drug development . It has been used in the design of a new series of derivatives bearing an amide substitution at the 3-position to obtain potent antitumor antagonists .

Synthesis Analysis

The synthesis of Imidazo[1,2-a]pyrazin-3-amine derivatives has been achieved using Suzuki-Miyaura cross-coupling reactions . The structure-activity relationship studies were performed by molecular modeling and radioactive assay .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazin-3-amine derivatives has been studied using molecular modeling . The structure-activity relationship studies were performed to understand the influence of different substituents on the biological activity .Chemical Reactions Analysis

Imidazo[1,2-a]pyrazin-3-amine acts as a versatile scaffold in organic synthesis . It has been used in the design of a new series of derivatives for cancer immunotherapy .科学的研究の応用

抗菌作用

イミダゾ[1,2-a]ピラジンに結合した1,2,3-トリアゾール誘導体は、有望な抗菌活性を示しています。これらは、大腸菌、緑膿菌、エンテロバクター・アエロゲネス、枯草菌、黄色ブドウ球菌、およびバチルス・サブチリスなどの細菌株と、アスペルギルス・ニガーおよびアスペルギルス・フラバス などの真菌株に対して試験されました。 最小発育阻止濃度(MIC)を使用して、抗菌活性を評価しました .

抗真菌作用

近年、抗がん化学療法、臓器移植、およびAIDSを受けている患者の増加に伴い、全身性真菌感染症の発生率が大幅に増加しています 。 イミダゾ[1,2-a]ピラジン誘導体は、抗真菌剤としての可能性を示しています .

創薬

イミダゾ[1,2-a]ピラジンは、有機合成および創薬における汎用性の高い足場として機能します 。 その反応性と多様な生物活性のために、さまざまな薬物の合成に使用されてきました .

抗炎症作用

イミダゾ[1,2-a]ピラジンは、潜在的な抗炎症活性を示しています 。 これは、新しい抗炎症薬の開発のための有望な候補になります .

降圧作用

イミダゾ[1,2-a]ピラジンは、降圧作用とも関連付けられています 。 これは、高血圧の治療におけるその潜在的な使用を示唆しています

作用機序

Target of Action

Imidazo[1,2-a]pyrazin-3-amine has been identified as a potent agent with multiple targets. It has been found to interact with the KRAS G12C , a common mutation in various types of cancers, and the A2A adenosine receptor (A2AAR) , which plays a crucial role in the tumor microenvironment. It has also been reported to exhibit significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

The compound acts as a covalent inhibitor , forming a strong bond with its target, thereby blocking its function. In the case of cancer, it blocks the A2AAR, activating an immunostimulatory response through regulating signaling in the tumor microenvironment . This blockade is proposed to be a promising strategy for cancer immunotherapy .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in various biochemical pathways. For instance, the blockade of A2AAR activates immunostimulatory response, regulating signaling in the tumor microenvironment . In the context of tuberculosis, the compound exhibits significant activity against MDR-TB and XDR-TB

Result of Action

The compound has shown promising results in both cancer and tuberculosis treatment. In cancer, it has been found to significantly inhibit the growth of triple-negative breast cancer by reversing the immunosuppressive tumor microenvironment . In tuberculosis, it has shown significant activity against MDR-TB and XDR-TB .

Action Environment

The action of Imidazo[1,2-a]pyrazin-3-amine can be influenced by various environmental factors. For instance, the tumor microenvironment, which is often immunosuppressive, can affect the compound’s efficacy in cancer treatment . Similarly, the presence of drug-resistant strains of tuberculosis can influence the compound’s effectiveness in treating TB .

Safety and Hazards

生化学分析

Biochemical Properties

Imidazo[1,2-a]pyrazin-3-amine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with adenosine receptors, particularly the A2A adenosine receptor, which is involved in regulating immune responses and inflammation . The interaction between Imidazo[1,2-a]pyrazin-3-amine and these receptors can modulate signaling pathways, leading to potential therapeutic applications in cancer immunotherapy.

Cellular Effects

Imidazo[1,2-a]pyrazin-3-amine has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of cancer cells by reversing the immunosuppressive tumor microenvironment . This compound can also affect the levels of cyclic adenosine monophosphate (cAMP) within cells, thereby influencing various cellular activities.

Molecular Mechanism

The molecular mechanism of Imidazo[1,2-a]pyrazin-3-amine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the A2A adenosine receptor with high affinity, leading to the activation of downstream signaling pathways that regulate immune responses . This binding can inhibit the proliferation of cancer cells and enhance the immune system’s ability to target and destroy tumor cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Imidazo[1,2-a]pyrazin-3-amine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to Imidazo[1,2-a]pyrazin-3-amine has been observed to have sustained effects on cellular function, including prolonged inhibition of cancer cell growth and modulation of immune responses.

Dosage Effects in Animal Models

The effects of Imidazo[1,2-a]pyrazin-3-amine vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, there may be adverse effects, including potential toxicity and negative impacts on normal cellular functions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing harmful side effects.

Metabolic Pathways

Imidazo[1,2-a]pyrazin-3-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall pharmacokinetics and pharmacodynamics of the compound.

Transport and Distribution

The transport and distribution of Imidazo[1,2-a]pyrazin-3-amine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments, affecting its bioavailability and therapeutic efficacy.

Subcellular Localization

Imidazo[1,2-a]pyrazin-3-amine exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

特性

IUPAC Name |

imidazo[1,2-a]pyrazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-5-3-9-6-4-8-1-2-10(5)6/h1-4H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDDBTSRIQDISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CN=C2C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19943-95-4 | |

| Record name | imidazo[1,2-a]pyrazin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of intermolecular interactions are commonly observed in crystal structures of Imidazo[1,2-a]pyrazin-3-amine derivatives?

A1: Crystallographic studies reveal that Imidazo[1,2-a]pyrazin-3-amine derivatives frequently engage in hydrogen bonding. For instance, N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine forms inversion dimers through pairs of C—H⋯N hydrogen bonds []. In contrast, N-tert-Butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyrazin-3-amine exhibits N—H⋯N hydrogen bonds, creating chains that are further connected by C—H⋯N hydrogen bonds to form 2D networks []. These variations highlight the influence of substituent groups on the crystal packing and intermolecular interactions.

Q2: How does the conformation of the phenyl ring substituent impact the overall structure of Imidazo[1,2-a]pyrazin-3-amine derivatives?

A2: The relative orientation of the phenyl ring, a common substituent in these compounds, significantly affects the molecular geometry. In N-tert-Butyl-2-(2,6-dichlorophenyl)imidazo[1,2-a]pyrazin-3-amine, the imidazole ring and the phenyl ring are not coplanar, showing a dihedral angle of 70.01° []. This non-coplanarity is likely influenced by steric hindrance from the chlorine atoms on the phenyl ring. Understanding these conformational preferences is crucial for predicting molecular properties and potential interactions with biological targets.

Q3: Are there studies exploring the impact of nitro group positioning on the hydrogen bonding patterns in Imidazo[1,2-a]pyrazin-3-amine derivatives?

A3: Yes, research has investigated the influence of nitro group positioning on hydrogen bonding. A study comparing N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine and N-(tert-butyl)-2-(2-nitrophenyl)imidazo[1,2-a]pyridin-3-amine revealed distinct hydrogen bonding patterns attributed to the different positions of the nitro substituent on the phenyl ring []. These findings emphasize the importance of substituent position in modulating intermolecular interactions.

Q4: Have any Imidazo[1,2-a]pyrazin-3-amine derivatives been investigated for potential applications in non-linear optics (NLO)?

A4: Yes, at least one derivative, N-(tert-butyl)-4-(nitrophenyl)imidazo[1,2-a]pyrazin-3-amine, has been explored for its NLO properties []. This research involved studying the synthesis, crystal growth, and various spectral and thermal characteristics relevant for NLO applications. The findings suggest that this class of compounds holds promise for further investigation in the field of optoelectronics.

Q5: Has the interaction between Imidazo[1,2-a]pyrazin-3-amine derivatives and specific biological targets been studied?

A5: Yes, research has explored the interaction of these compounds with specific biological targets. For instance, the crystal structure of the bromodomain of human BRD4 in complex with UMB32 (N-TERT-BUTYL-2-[4-(3,5-DIMETHYL-1,2-OXAZOL-4-YL) PHENYL]IMIDAZO[1,2-A]PYRAZIN-3-AMINE) has been elucidated []. This study provides valuable insights into the binding mode and structural determinants of interaction between Imidazo[1,2-a]pyrazin-3-amine derivatives and this therapeutically relevant protein target.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

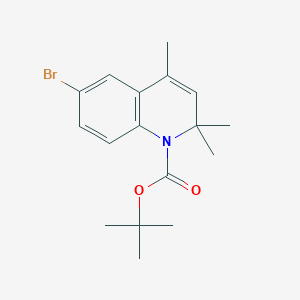

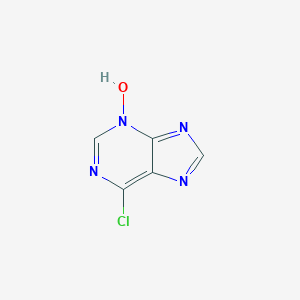

![Pyridine, 2,6-bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]-](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)